

# An In-depth Technical Guide to the Spectroscopic Data Interpretation of α-Conidendrin

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Compound of Interest		
Compound Name:	alpha-Conidendrin	
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This guide provides a comprehensive overview of the spectroscopic data for  $\alpha$ -Conidendrin, a lignan with notable biological activities. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

### Molecular Profile of α-Conidendrin

- Molecular Formula: C20H20O6[1][2]
- Molecular Weight: 356.4 g/mol [1][2]
- IUPAC Name: (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][3]benzofuran-3-one[1]
- Synonyms: (-)-alpha-Conidendrin, Conidendrin, alpha-[1][2]
- Natural Sources: α-Conidendrin has been reported in various plant species, including Tsuga chinensis and Picea obovata.[1]

## **Spectroscopic Data**



The following sections detail the expected spectroscopic data for  $\alpha$ -Conidendrin based on its chemical structure. This data is crucial for confirming the identity and purity of the compound.

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The data from <sup>1</sup>H and <sup>13</sup>C NMR experiments provide a detailed map of the carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data for α-Conidendrin

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
6.80 - 6.50	m	5H	Ar-H
5.54	S	1H	Ar-OH
5.45	S	1H	Ar-OH
4.60	d, J = 8.0 Hz	1H	H-4
4.35	dd, J = 9.0, 7.0 Hz	1H	Η-1α
3.95	t, J = 9.0 Hz	1H	Η-1β
3.85	S	3H	Ar-OCH₃
3.82	S	3H	Ar-OCH₃
3.10 - 2.90	m	2H	H-5
2.80 - 2.60	m	1H	Н-3а

Note: The chemical shifts are referenced to a standard solvent signal. Assignments are based on the standard numbering of the conidendrin skeleton.

Table 2: <sup>13</sup>C NMR Spectral Data for α-Conidendrin



Chemical Shift (δ ppm)	Carbon Assignment
178.5	C-3 (C=O)
147.0	C-7'
146.5	C-6'
145.0	C-7
144.5	C-6
133.0	C-5a
131.0	C-1'
128.0	C-8a
122.0	C-5'
115.0	C-2'
114.5	C-8
112.0	C-5
111.5	C-2
71.5	C-1
56.0	Ar-OCH <sub>3</sub>
55.8	Ar-OCH3
48.0	C-4
41.0	C-3a
35.0	C-5

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Infrared Absorption Data for  $\alpha$ -Conidendrin



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3450	Broad, Strong	O-H Stretch (Phenolic)
3010	Medium	C-H Stretch (Aromatic)
2940	Medium	C-H Stretch (Aliphatic)
1760	Strong	C=O Stretch (γ-Lactone)
1610, 1515	Strong	C=C Stretch (Aromatic)
1270	Strong	C-O Stretch (Aryl Ether)
1150	Strong	C-O Stretch (Alcohol)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for  $\alpha$ -Conidendrin

m/z	Relative Intensity (%)	Proposed Fragment
356.1260	100	[M]+ (Molecular Ion for C20H20O6)
325.1021	45	[M - OCH <sub>3</sub> ]+
181.0504	80	[C10H9O3] <sup>+</sup>
151.0759	65	[C <sub>9</sub> H <sub>11</sub> O <sub>2</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Sample Preparation: Approximately 5-10 mg of purified α-Conidendrin was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane

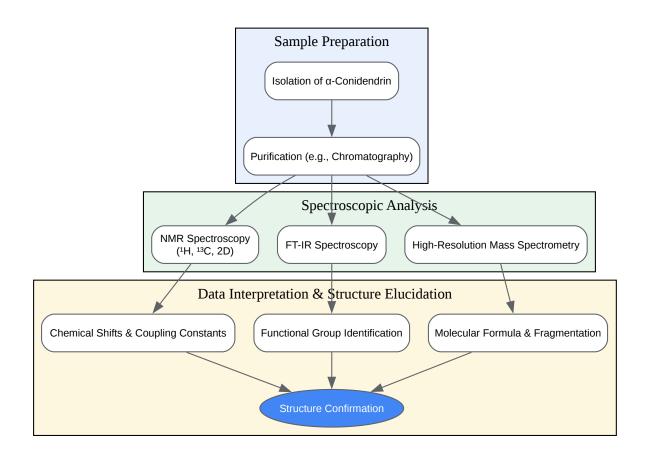


(TMS) was used as an internal standard.

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans were accumulated.
- 13C NMR Acquisition: A proton-decoupled pulse sequence was used with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds. Several thousand scans were typically required to achieve an adequate signal-to-noise ratio.
- Sample Preparation: A small amount of  $\alpha$ -Conidendrin (1-2 mg) was finely ground with spectroscopic grade potassium bromide (KBr, ~200 mg) and pressed into a thin, transparent pellet.
- Instrumentation: An FT-IR spectrometer was used for analysis.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
- Sample Preparation: A dilute solution of α-Conidendrin (10-100 µg/mL) was prepared in a mixture of methanol and water.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source was used.
- Data Acquisition: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, the source temperature to 120 °C, and the desolvation temperature to 300 °C.
  The mass-to-charge ratio (m/z) was scanned over a range of 50-500. For fragmentation studies (MS/MS), collision-induced dissociation (CID) was performed using argon as the collision gas.

## **Visualizations**

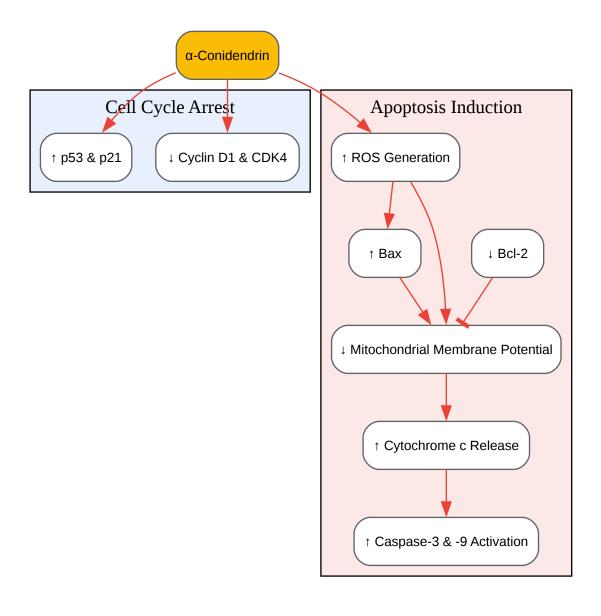




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Caption: Workflow for Spectroscopic Analysis of  $\alpha$ -Conidendrin.





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Caption: Proposed Anticancer Signaling Pathways of  $\alpha$ -Conidendrin.

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## References

• 1. alpha-Conidendrin | C20H20O6 | CID 457194 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. Conidendrin | C20H20O6 | CID 72506 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha-conidendrin as a source for preparation of sikkimotoxin derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
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